Methyl 2-phenylthiazole-5-carboxylate
Description
Contextualization within Thiazole (B1198619) Chemistry Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous biologically active compounds. mdpi.com The inherent reactivity and versatile functionalization of the thiazole nucleus have made it a prime target for synthetic chemists. Methyl 2-phenylthiazole-5-carboxylate is a key representative of this class of compounds, often synthesized through methods like the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide, in this case, thiobenzamide, with an α-halo carbonyl compound. mdpi.com The resulting 2-phenylthiazole (B155284) scaffold is a common motif in a wide array of pharmacologically relevant molecules.
Significance in Organic Synthesis and Medicinal Chemistry
In organic synthesis, this compound functions as a versatile scaffold. Its ester group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. nih.gov This adaptability is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity.
The 2-phenylthiazole moiety itself is a recognized pharmacophore, present in a range of compounds with demonstrated therapeutic potential. Derivatives of this core structure have been investigated for a multitude of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.gov The presence of the phenyl group at the C2 position and the carboxylate at the C5 position provides two key points for diversification, allowing for the fine-tuning of a molecule's physicochemical properties and biological target interactions.
Current State of Research on this compound
Current research continues to explore the utility of this compound and its derivatives in drug discovery. While much of the published research focuses on the broader class of 2-phenylthiazole-5-carboxylates, the methyl ester serves as a fundamental starting material in many of these studies. For instance, its ethyl ester counterpart, Ethyl 4-methyl-2-phenylthiazole-5-carboxylate, has been used as an intermediate in the synthesis of novel compounds with potential anti-Candida activity. mdpi.com
Recent investigations into 2-phenylthiazole derivatives have revealed their potential as anticancer agents. nih.govijoer.com These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The research often involves the synthesis of a series of analogs where the phenyl ring and the amide portion (derived from the carboxylate) are systematically modified to identify the most potent and selective compounds. Furthermore, derivatives of the 2-phenylthiazole scaffold have been explored for their antiflaviviral properties. nih.gov
While direct and extensive studies focusing exclusively on the biological activities of this compound are not widely documented, its role as a crucial intermediate is well-established. The existing body of research on its closely related analogs strongly suggests its potential as a precursor to a wide range of biologically active molecules.
Scope and Research Objectives of Comprehensive Analysis
This article provides a comprehensive analysis of this compound, focusing on its synthesis, chemical properties, and its established role as a key intermediate in the development of medicinally relevant compounds. The objective is to present a detailed overview of its significance within the broader context of thiazole chemistry and its application in the synthesis of molecules with potential therapeutic value. The information presented is based on documented research findings for the title compound and its closely related derivatives, highlighting the ongoing importance of this chemical scaffold in contemporary chemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBEPHWFIYCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596419 | |
| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172678-68-1 | |
| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformative Studies of Methyl 2 Phenylthiazole 5 Carboxylate
Photochemical Transformations of Methyl 2-phenylthiazole-5-carboxylate
The study of photochemical reactions provides insight into the behavior of molecules in their electronically excited states. For heterocyclic compounds like this compound, irradiation with light can induce significant structural rearrangements, leading to the formation of various isomers.
The photochemical isomerization of thiazoles to isothiazoles is a well-documented phenomenon that proceeds through highly reactive intermediates. Theoretical studies on model systems such as methylisothiazoles suggest that upon absorption of light, the molecule is promoted to an excited state. rsc.org The subsequent transformation into an isothiazole (B42339) does not typically occur on the ground-state potential energy surface but involves transitions through conical intersections, which are points of degeneracy between electronic states. rsc.org
For this compound, the proposed pathway involves the cleavage of the weakest bond in the thiazole (B1198619) ring, the S-C2 bond, in the excited state. This leads to a diradical or zwitterionic intermediate which can then undergo rearrangement. The subsequent ring-closure, involving the nitrogen atom and the original C5 carbon, results in the formation of the corresponding methyl 3-phenylisothiazole-5-carboxylate. The process is a complex rearrangement where the positions of the sulfur and nitrogen atoms relative to the carboxylate group are effectively swapped. Computational models indicate that this type of photo-transposition is often a direct process where the molecule moves from the initial Franck-Condon region to a conical intersection and then to the photoproduct. rsc.org
The investigation of excited state pathways for thiazole isomerization reveals the critical role of conical intersections in providing efficient, radiationless decay channels from the excited state back to the ground state, leading to the photoproduct. rsc.org Three potential mechanisms are often considered for such isomerizations: an internal cyclization-isomerization route, a ring contraction-ring expansion route, and a direct route. rsc.org Theoretical calculations on similar molecules favor a direct mechanism, which provides a more robust explanation for the observed experimental outcomes. rsc.org
The pathway for this compound would involve the molecule reaching an excited state (S1). From there, it moves towards a conical intersection geometry. At this point, the energy gap between the excited and ground states is minimal, allowing for a rapid and efficient transition back to the ground state potential energy surface. However, the molecule's geometry at this point is highly distorted, and upon relaxation, it can partition between reverting to the original thiazole structure or forming the more stable isothiazole isomer. The specific intermediates and transition structures dictate the qualitative reaction pathways and the efficiency of the photoisomerization. rsc.org
Reactivity of the Methyl Ester Moiety
The methyl carboxylate group at the C5 position of the thiazole ring is a key functional group that allows for a variety of chemical transformations, primarily through nucleophilic acyl substitution.
The methyl ester of 2-phenylthiazole-5-carboxylic acid readily undergoes reaction with nucleophiles. A prominent example is its reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂). In this reaction, the lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol (B129727) as the leaving group. The final product is the corresponding carboxylic acid hydrazide, 2-phenylthiazole-5-carbohydrazide. uobaghdad.edu.iqnih.gov This transformation is a standard method for converting esters into hydrazides, which are themselves valuable intermediates for synthesizing a wide range of heterocyclic compounds. nih.govmdpi.com
Table 1: Hydrazide Formation from this compound
| Reactant | Reagent | Product | Reaction Type |
|---|
The methyl ester moiety can be converted back to the parent carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the ester's carbonyl carbon. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final 2-phenylthiazole-5-carboxylic acid.
Amidation is another key reaction of the methyl ester. Here, an amine (R-NH₂) serves as the nucleophile. The reaction mechanism is similar to hydrazide formation, involving nucleophilic attack at the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of methanol to yield an amide. libretexts.org For example, reaction with a primary amine like methylamine (B109427) would produce N-methyl-2-phenylthiazole-5-carboxamide. The direct conversion of a carboxylic acid to an amide can be challenging because amines tend to deprotonate the acid; therefore, starting from the ester is often a more direct route. libretexts.org
Table 2: Hydrolysis and Amidation of this compound
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrolysis (saponification) | 1. NaOH (aq) 2. H₃O⁺ | 2-Phenylthiazole-5-carboxylic acid |
Electrophilic and Nucleophilic Reactions on the Thiazole Ring
The reactivity of the thiazole ring in this compound is governed by the electronic properties of the ring itself and the influence of its substituents. The thiazole ring contains a pyridine-type nitrogen atom at position 3 and a thiophene-type sulfur atom at position 1. chemicalbook.com Electron density calculations show that the C5 position is the most electron-rich, making it the preferred site for electrophilic substitution, while the C2 position is the most electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com
In the case of this compound, the C5 position is already substituted with a deactivating carboxylate group, which will strongly disfavor any further electrophilic attack at that site. Electrophilic substitution, if forced, would likely occur on the phenyl ring at the C2 position, directed by the thiazole ring.
Conversely, the C2 position is rendered even more electron-deficient by the adjacent nitrogen atom and the attached phenyl group. ias.ac.in This makes the C2 carbon a prime target for nucleophilic substitution, provided a suitable leaving group is present. pharmaguideline.comias.ac.in For the parent compound, this compound, there is no leaving group at C2. However, if a halogen, such as bromine, were present at the C2 position, it would be readily displaced by strong nucleophiles.
Halogenation Reactions
Halogenation of the thiazole nucleus is a fundamental transformation for introducing functional handles for further derivatization. The position of halogenation on the this compound molecule is influenced by the existing substituents. While the C5-position is often susceptible to electrophilic attack in thiazoles, it is blocked here by the carboxylate group. Therefore, halogenation is expected to occur at the C4-position of the thiazole ring or on the phenyl ring.
Research on related thiazole compounds shows that direct bromination of the thiazole ring is a common strategy. For instance, the synthesis of methyl 2-bromothiazole-5-carboxylate can be achieved from 2-aminothiazole-5-carboxylic acid methyl ester via a diazotization-bromination reaction using copper bromide. guidechem.com Traditional methods have also utilized α-haloacetates cyclized with thiourea (B124793), though these routes can be hampered by unstable intermediates. guidechem.com Kinetic studies on thiazole halogenation indicate that bromination reactions are generally faster than chlorination. smolecule.com
The halogenation of the phenyl ring follows the principles of electrophilic aromatic substitution. The thiazole ring generally acts as a deactivating group, directing incoming electrophiles to the meta-position. However, the reaction conditions can influence the outcome. In the presence of a catalyst like iron or aluminum chloride, benzene (B151609) reacts with chlorine or bromine to substitute a hydrogen atom. libretexts.org
| Reactant | Reagent(s) | Product(s) | Reaction Type | Reference |
| 2-Aminothiazole-5-carboxylic acid methyl ester | 1. Phosphoric acid, Nitric acid 2. Copper bromide | Methyl 2-bromothiazole-5-carboxylate | Diazotization-Bromination | guidechem.com |
| β-Methyl methoxyacrylate, Thiourea | Iodine | 2-Aminothiazole-5-carboxylic acid methyl ester | Cyclization | guidechem.com |
| Benzene | Chlorine, Iron or AlCl₃ | Chlorobenzene | Electrophilic Aromatic Substitution | libretexts.org |
| Benzene | Bromine, Iron or AlBr₃ | Bromobenzene | Electrophilic Aromatic Substitution | libretexts.org |
Nitration and Sulfonation Patterns
Specific literature detailing the nitration and sulfonation of this compound is limited. However, the expected reactivity patterns can be inferred based on the electronic properties of the molecule. Both the thiazole ring and the methyl carboxylate group are electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution.
Consequently, nitration and sulfonation are predicted to occur on the phenyl ring, primarily at the meta-position relative to the point of attachment to the thiazole ring. This is consistent with the known directing effects of deactivating groups in electrophilic aromatic substitution. Studies on analogous heterocyclic systems, such as the nitration of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid, have shown that substitution occurs on the phenyl ring. researchgate.net
| Reactant | Reagent(s) | Predicted Product | Reaction Type | Reference |
| 5-Phenylisoxazole | HNO₃, H₂SO₄ | 5-(Nitrophenyl)isoxazoles | Electrophilic Aromatic Nitration | researchgate.net |
| This compound | HNO₃, H₂SO₄ | Methyl 2-(3-nitrophenyl)thiazole-5-carboxylate | Electrophilic Aromatic Nitration | N/A |
| This compound | SO₃, H₂SO₄ | Methyl 2-(3-sulfophenyl)thiazole-5-carboxylate | Electrophilic Aromatic Sulfonation | N/A |
Cross-Coupling and Other Metal-Catalyzed Reactions for Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. Halogenated derivatives of this compound are key intermediates for these transformations.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl compounds and other conjugated systems. libretexts.orgnih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org For instance, a bromo-substituted thiazole, such as methyl 2-bromothiazole-5-carboxylate, can be coupled with various arylboronic acids to generate a library of 2-arylthiazole derivatives. guidechem.comsigmaaldrich.com Research has demonstrated the successful Suzuki-Miyaura coupling of thiazoleboronic esters at both the 4- and 5-positions of the thiazole ring. thieme-connect.de
The Heck reaction provides another avenue for derivatization, involving the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This allows for the introduction of alkenyl groups onto the thiazole or phenyl rings, provided a suitable halogenated precursor is available.
Beyond palladium catalysis, other transition metals have been explored. For example, cobalt-catalyzed methodologies have been developed for the direct C5-alkylation of thiazole rings through cross-dehydrogenative coupling, representing a C-H activation strategy. smolecule.com
| Reactant 1 (Halide) | Reactant 2 (Coupling Partner) | Catalyst/Base | Product Type | Reaction Name | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazines | Suzuki-Miyaura Coupling | mdpi.com |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | Suzuki-Miyaura Coupling | nih.gov |
| 4-Bromo-2-phenylthiazole | Pinacolborane | Pd₂(dba)₃, PCy₃ / KOAc | 2-Phenylthiazole-4-boronic acid pinacol (B44631) ester | Miyaura Borylation | thieme-connect.de |
| Aryl Halide | Alkene | Palladium Complex / Base | Substituted Alkene | Heck Reaction | organic-chemistry.org |
Spectroscopic and Structural Elucidation of Methyl 2 Phenylthiazole 5 Carboxylate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for providing detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of thiazole (B1198619) derivatives, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the thiazole ring and the ester group, as well as the electronic effects of the phenyl substituent.
For instance, in a series of synthesized 2-methyl-5-phenylthiazole (B3484485) derivatives, the protons on the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The specific chemical shifts and splitting patterns can be influenced by substituents on the phenyl ring. The protons of the methyl group attached to the thiazole ring would appear as a singlet, typically in the upfield region of the spectrum.
A study on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related heterocyclic system, showed the aromatic protons as a multiplet between δ 7.24-7.31 ppm, and the methyl protons as a singlet at δ 2.32 ppm. rsc.org For 2-amino-4-phenylthiazole, the aromatic protons are also observed in the range of δ 7.2-7.5 ppm. In the case of Methyl 2-phenylthiazole-5-carboxylate, the methyl ester protons would give rise to a characteristic singlet, typically around δ 3.7-4.0 ppm. The single proton on the thiazole ring would be expected to appear at a downfield chemical shift due to the deshielding effect of the adjacent sulfur and nitrogen atoms and the carboxylate group. For thiazole itself, the proton at C2 appears at δ 8.42 ppm, the proton at C4 at δ 8.23 ppm, and the proton at C5 at δ 9.97 ppm. chemicalbook.com
Table 1: Representative ¹H NMR Data for Thiazole and Related Derivatives
| Compound | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| Thiazole chemicalbook.com | H-2 | 8.42 |
| H-4 | 8.23 | |
| H-5 | 9.97 | |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | Ar-H | 7.24-7.31 (m) |
| -CH₃ | 2.32 (s) | |
| 2-(2-Fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid mdpi.com | Ar-H | 7.41-7.53 (m, 2H), 7.64-7.68 (m, 1H), 8.22-8.26 (m, 1H) |
| -COOH | 14.43 (br, 1H) | |
| 2-(2-Chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid mdpi.com | Ar-H | 7.54-7.64 (m, 2H), 7.70-7.72 (m, 1H) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the thiazole ring, the carbons of the phenyl ring, and the methyl carbon of the ester.
The carbonyl carbon (C=O) of the ester group is typically found in the downfield region of the spectrum, around 160-170 ppm. For example, in ethyl 2-bromo-4-phenylthiazole-5-carboxylate, the C=O signal appears at approximately 165 ppm. The carbons of the thiazole ring are also characteristically shifted. In the aforementioned bromo-derivative, the carbon attached to bromine (C-Br) is observed around 110 ppm. In a study of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbon appeared at 165.65 ppm, and the aromatic carbons were observed between 126.56 and 143.73 ppm. rsc.org The carbons of the phenyl group in this compound would also resonate in this aromatic region. The methyl carbon of the ester group would appear at a much higher field, typically around 50-60 ppm.
Table 2: Representative ¹³C NMR Data for Thiazole Derivatives
| Compound | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl 2-bromo-4-phenylthiazole-5-carboxylate | C=O | ~165 |
| C-Br | ~110 | |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | C=O | 165.65 |
| Aromatic C | 126.56, 127.88, 128.66, 143.73 | |
| -OCH₂CH₃ | 59.97, 14.12 | |
| C-ring | 153.73, 146.48, 101.23 | |
| -CH₃ | 18.55 |
Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) reveals correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the phenyl and thiazole rings.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the thiazole and phenyl rings. For example, a correlation would be expected between the methyl protons of the ester and the carbonyl carbon, as well as the C5 carbon of the thiazole ring.
The application of these 2D NMR techniques is crucial for the complete and accurate structural assignment of complex molecules like this compound, confirming the connectivity of the different fragments of the molecule. nih.gov
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Key functional groups have characteristic absorption frequencies. For this compound, the most prominent peaks would be:
C=O Stretch: The carbonyl group of the ester will show a strong absorption band in the region of 1720-1740 cm⁻¹. For example, in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the C=O stretch was observed at 1720.39 cm⁻¹. rsc.org
C=N and C=C Stretches: The thiazole and phenyl rings will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. The C=N stretch typically appears in the range of 1490-1570 cm⁻¹. tsijournals.com
C-O Stretch: The C-O single bond of the ester will have a strong absorption in the 1000-1300 cm⁻¹ range. spectroscopyonline.com
C-H Stretches: Aromatic C-H stretches from the phenyl ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹. tsijournals.com
C-S Stretch: The C-S stretching vibration of the thiazole ring is typically found in the range of 600-750 cm⁻¹. tsijournals.com
Table 3: Characteristic IR Frequencies for this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Ester C=O | Stretch | 1720-1740 | rsc.org |
| Thiazole/Phenyl C=N, C=C | Stretch | 1450-1600 | tsijournals.com |
| Ester C-O | Stretch | 1000-1300 | spectroscopyonline.com |
| Aromatic C-H | Stretch | >3000 | tsijournals.com |
| Aliphatic C-H | Stretch | <3000 | tsijournals.com |
| Thiazole C-S | Stretch | 600-750 | tsijournals.com |
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show:
Aromatic Ring Vibrations: The symmetric breathing modes of the phenyl and thiazole rings would give rise to strong Raman signals. For thiazole, characteristic bands appear around 1443 cm⁻¹ and 1519 cm⁻¹, which are related to C=C and C=N stretching and C-H in-plane bending. researchgate.net
C-S Vibrations: The C-S bond of the thiazole ring can also be observed in the Raman spectrum. researchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the analysis of thiazole derivatives, providing precise information on molecular weight and structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the confident assignment of the molecular formula. For novel thiazole-bearing amide moieties, HRMS data has been successfully used to confirm their structures. nih.gov The technique is a standard method for the characterization of new series of thiazole derivatives, where the high accuracy of mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.govjst.go.jp For instance, the molecular formula for methyl 2-methyl-5-phenylthiazole-4-carboxylate, a related derivative, is established as C12H11NO2S with a molar mass of 233.29 g/mol .
Table 1: HRMS Data for a Representative Thiazole Derivative
| Compound | Molecular Formula | Calculated Mass (Da) | Measured Mass (Da) |
|---|
This table is illustrative and based on data for a similar thiazole derivative to demonstrate the precision of HRMS.
The fragmentation of organic molecules in a mass spectrometer follows predictable pathways, offering valuable clues about the compound's structure. libretexts.orglibretexts.org When a molecule is ionized, it forms a molecular ion (M+•) which is often unstable and breaks down into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the molecule's structure.
For thiazole derivatives, mass spectrometric studies have been conducted to elucidate their fragmentation mechanisms, often supported by high-resolution measurements and deuterium (B1214612) labeling. jst.go.jp Common fragmentation processes include alpha cleavage and McLafferty rearrangements. libretexts.orgnih.gov Alpha cleavage is initiated by a radical on a heteroatom, such as the nitrogen or sulfur in the thiazole ring, leading to the breaking of an adjacent bond. libretexts.orgyoutube.com The stability of the resulting carbocation influences the likelihood of a particular fragmentation pathway. libretexts.org
The mass spectra of many thiazole derivatives show the correct molecular ions, and their fragmentation patterns are key to verifying their structure. nih.gov The analysis of isotopic patterns, especially for compounds containing elements with significant natural isotopes like sulfur, further aids in confirming the elemental composition of the fragments and the parent molecule.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of a molecule reveals the precise arrangement of atoms in the crystal lattice. For example, the crystal structure of a thiazole derivative was determined to be monoclinic with the space group P21/c. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal, are determined with high precision.
Table 2: Illustrative Crystal Data for a Thiazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.899(2) |
| b (Å) | 17.562(4) |
| c (Å) | 9.484(2) |
| β (°) | 111.03(3) |
| Volume (ų) | 1849.9(6) |
This data is for a related spiro[benzo[d]isothiazole-3,3′-pyrazole] derivative and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For instance, structural studies of a 4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl moiety showed that the molecule is nearly flat. mdpi.com The conformation of substituents relative to the thiazole ring, such as the synperiplanar arrangement of the 2-pyridylamino group with respect to the S1–C2 bond, can be precisely determined from the torsion angles measured in the crystal structure. mdpi.com This information is vital for understanding how the molecule might interact with biological targets. Conformational analysis has also been applied to study the structural features of related phenyl-containing heterocyclic compounds like phenylimidazolines. nih.gov
Computational and Theoretical Investigations of Methyl 2 Phenylthiazole 5 Carboxylate
Quantum Chemical Calculations on Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. For Methyl 2-phenylthiazole-5-carboxylate, these calculations can predict its geometry, stability, and photochemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized ground-state geometry of thiazole (B1198619) derivatives. researchgate.netmdpi.com These calculations provide key information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.
For related 2-anilinothiazole and 2-amino-5-arylazothiazole derivatives, DFT studies have been used to analyze the distribution of electron density and calculate molecular properties like the dipole moment. researchgate.netmdpi.com The analysis of atomic charges can identify the most electropositive and electronegative sites within the molecule, offering clues about its reactive centers. For instance, in similar thiazole structures, the nitrogen and sulfur atoms of the thiazole ring are typically key centers of electron density. mdpi.com Such studies provide a foundational understanding of the molecule's intrinsic electronic characteristics in its lowest energy state.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgnumberanalytics.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. shd-pub.org.rs Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net In studies of various thiazole carboxamide derivatives, DFT calculations have been employed to determine these energy values and predict their relative stabilities. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Celecoxib (Reference) | -0.240 | -0.059 | 0.181 |
| Thiazole Derivative 2a | -0.197 | -0.079 | 0.118 |
| Thiazole Derivative 2b | -0.211 | -0.070 | 0.141 |
| Thiazole Derivative 2j | -0.223 | -0.075 | 0.148 |
Data derived from studies on structurally similar thiazole carboxamide derivatives and is intended for illustrative purposes. nih.gov
To understand how this compound might behave upon absorption of light, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it can predict electronic transition energies and corresponding oscillator strengths, which correlate with the intensity of absorption bands in a UV-Vis spectrum. doi.orgrsc.org
Studies on related thiazole-based systems have used TD-DFT to investigate photochemical processes like excited-state intramolecular proton transfer (ESIPT). dntb.gov.uamdpi.com These calculations can map out potential energy surfaces for the molecule in its excited state, identifying energy barriers and reaction pathways that are not accessible in the ground state. mdpi.com For instance, research on the photochemistry of the basic thiazole ring has shown that UV irradiation can induce cleavage of the S1-C5 bond, leading to the formation of various isomers through complex reaction pathways elucidated by a combination of spectroscopy and DFT calculations. researchgate.net Such computational approaches are vital for predicting the photostability and potential photoreactivity of new thiazole derivatives. researchgate.net
Molecular Modeling and Simulation Approaches
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with other molecules.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape by sampling different spatial arrangements of its constituent parts, particularly the rotation around the single bond connecting the phenyl and thiazole rings. mdpi.com
In studies of other thiazole derivatives complexed with biological targets, MD simulations have been used to assess the stability of the ligand-protein complex. nih.govdovepress.com By simulating the complex over nanoseconds, researchers can observe the dynamic interactions, such as the formation and breaking of hydrogen bonds, and calculate metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the ligand's binding pose. nih.gov These simulations provide crucial insights into how the molecule behaves in a dynamic biological environment, which cannot be obtained from static docking models alone. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of molecular recognition. Docking algorithms score different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. asianpubs.org
Numerous studies have employed molecular docking to investigate the interaction of phenylthiazole derivatives with various protein targets. For example, phenylthiazole acids have been docked into the active site of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in metabolic diseases. nih.govdovepress.com These studies identify critical interactions, such as hydrogen bonds with specific amino acid residues (e.g., Tyr473, His323, Ser289) and hydrophobic interactions within the binding pocket. dovepress.com The calculated binding energy provides a quantitative measure of the interaction strength. dovepress.com
Table 2: Example of Protein-Ligand Docking Results for a Phenylthiazole Derivative
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| PPARγ | Phenylthiazole Acid 4t | -9.47 | Tyr473, His323, Ser289 |
| PPARγ | Rosiglitazone (Control) | -9.09 | Tyr473, His323, Ser289 |
This data is from a study on a phenylthiazole acid derivative, structurally related to this compound, and serves as a representative example of docking study results. dovepress.com
These in silico studies are invaluable for rationalizing structure-activity relationships and guiding the design of new molecules with improved affinity and selectivity for specific biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eurekaselect.com Although a specific QSAR model for this compound has not been detailed, the principles are widely applied to thiazole derivatives to guide the design of more potent therapeutic agents, such as inhibitors for Hepatitis C Virus (HCV) NS5A or Monoamine Oxidase B (MAO-B). eurekaselect.comnih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. eurekaselect.com These models evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a molecule. By aligning a set of related compounds and analyzing their 3D properties in relation to their known biological activity (e.g., IC50 values), a predictive model is generated. nih.gov
The robustness and predictive power of a QSAR model are assessed using several statistical metrics. A high cross-validated correlation coefficient (q²) (typically > 0.5) indicates good internal predictive ability, while a high non-cross-validated correlation coefficient (r²) suggests a strong correlation between the predicted and observed activities. eurekaselect.comnih.gov For instance, a 3D-QSAR model developed for 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors showed a q² of 0.569 and an r² of 0.915, indicating a highly predictive model. nih.gov Similarly, a CoMSIA model for thiazole derivatives as HCV NS5A inhibitors yielded an r² of 0.960. eurekaselect.com These models provide a theoretical basis for designing new, more effective inhibitors by suggesting structural modifications that are likely to enhance biological activity. eurekaselect.com
| Parameter | Description | Example Value | Significance |
|---|---|---|---|
| q² (Cross-Validated r²) | A measure of the internal predictive ability of the model, calculated by systematically leaving out samples during model construction. | 0.569 nih.gov | Indicates good model predictivity. A value > 0.5 is generally considered robust. |
| r² (Non-Cross-Validated r²) | Measures the correlation between the predicted and observed activities for the training set of compounds. | 0.915 nih.gov | Indicates how well the model fits the data. Values closer to 1.0 are better. |
| Standard Error of Estimate (SEE) | Represents the standard deviation of the residuals, indicating the absolute error in the predicted activity values. | 0.109 nih.gov | Lower values indicate a more accurate model. |
| F-value | A statistical test (Fisher's F-test) that assesses the overall statistical significance of the model. | 52.714 nih.gov | High F-values indicate a statistically significant and reliable model. |
| Molecular Fields (CoMFA/CoMSIA) | 3D descriptors including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. | N/A | These fields are used to create contour maps that visualize regions where structural modifications would likely increase or decrease activity. eurekaselect.com |
In Silico Prediction of Pharmacological and Toxicological Profiles for Related Compounds
In silico tools are indispensable in modern drug discovery for the early-stage evaluation of a compound's potential as a drug. By predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assessing drug-likeness, these methods help to filter out candidates that are likely to fail in later clinical stages, thereby saving time and resources.
Drug-likeness and Bioavailability Assessments
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. This is often assessed using guidelines such as Lipinski's Rule of Five. orientjchem.org This rule states that a compound is more likely to be orally bioavailable if it has:
A molecular weight (MW) of ≤ 500 Daltons
A lipophilicity value (LogP) of ≤ 5
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
Numerous computational studies on 1,3-thiazole and benzothiazole (B30560) derivatives have shown that these compounds generally exhibit favorable drug-like properties. orientjchem.org In silico analyses of various series of these compounds confirm that they typically comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. nih.govresearchgate.net For instance, a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives was predicted to possess good drug-likeness properties, with all compounds adhering to the Lipinski filter. nih.govresearchgate.net Similarly, Veber's rule, which considers the number of rotatable bonds and polar surface area, is often met by these compounds, further indicating good intestinal absorption and bioavailability. nih.gov
| Compound Class | Molecular Weight (≤ 500) | LogP (≤ 5) | H-Bond Donors (≤ 5) | H-Bond Acceptors (≤ 10) | Lipinski Violations | Reference |
|---|---|---|---|---|---|---|
| 2-Substituted Benzothiazoles (7a-c, 7e, 7f) | Pass | Pass | Pass | Pass | 0 | researchgate.net |
| 2-Hydroxy Benzothiazole-1,3,4-oxadiazoles | Pass | Pass | Pass | Pass | 0 | nih.govresearchgate.net |
| Substituted 1,3-Thiazoles | Pass | Pass | Pass | Pass | 0 | orientjchem.org |
Biological Activities and Medicinal Chemistry Applications of Thiazole Carboxylates, Including Methyl 2 Phenylthiazole 5 Carboxylate Derivatives
Antiviral Activity Research
The structural framework of thiazole (B1198619), particularly phenylthiazole derivatives, has proven to be a valuable template for the design and synthesis of potent antiviral agents. nih.govnih.gov These compounds have been investigated against a variety of viruses, demonstrating the broad-spectrum potential of this chemical class. nih.gov
The phenylthiazole ring system is a key scaffold for developing agents against flaviviruses, a genus that includes significant human pathogens like Dengue, West Nile, and Japanese encephalitis viruses. nih.gov Research has focused on inhibiting the flavivirus envelope (E) protein, which is essential for the virus's entry into host cells. nih.govnih.gov
Initial virtual screening identified a hit phenylthiazole compound which, after extensive structural optimization, led to the development of more potent and selective antiflaviviral agents. nih.gov A notable challenge has been the association between antiviral activity and the presence of potentially toxic mono- or dibromomethyl groups at the C4 position of the thiazole ring. nih.govnih.gov To address this, researchers developed a new class of phenylthiazole compounds by adding a linear hydrophobic tail at the para position of the phenyl ring, which eliminated the need for the toxic moiety. This led to the creation of a drug-like phenylthiazole with high antiflaviviral selectivity. nih.gov Further structure-activity relationship (SAR) analysis of the thiazole-5-position, modifying the methyl ester, resulted in compounds with improved metabolic stability and excellent therapeutic index (TI) values. nih.gov
Derivatives of thiazole carboxylates inhibit viral replication through various mechanisms, targeting different stages of the viral life cycle.
Targeting Viral Proteins: For flaviviruses, phenylthiazole derivatives have been shown to directly target the viral E-protein, which plays a critical role in the initial stages of infection by mediating fusion with the host cell membrane. nih.govnih.gov Other thiazole-containing structures, such as pyridobenzothiazolone (PBTZ) analogues, inhibit flaviviral replication by targeting the NS5 RNA-dependent RNA polymerase (RdRp) or the interaction between the NS3 and NS5 proteins. mdpi.com
Altering RNA Processing: A thiazole-5-carboxamide (B1230067) derivative, GPS491, demonstrated potent inhibition of HIV-1, adenovirus, and multiple coronaviruses. scholaris.canih.gov Its mechanism involves a drastic inhibition of viral gene expression and alterations in the production and processing of viral RNAs. The compound was found to induce changes in the accumulation and phosphorylation of cellular splicing regulatory SR proteins, suggesting that it impacts host cell factors involved in RNA processing to prevent viral replication. scholaris.canih.gov
Blocking Viral Protein Synthesis: In the case of alphaviruses like Chikungunya virus (CHIKV), a 4-substituted-2-thiazole amide was found to inhibit viral replication by blocking the translation of subgenomic viral RNA and the synthesis of viral structural proteins. nih.gov
Damaging Virion Structure: Some PBTZ analogues have been observed to exert their antiviral effect by causing damage to the structure of the virion itself. mdpi.com
Anticancer Potential
The thiazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. nih.govnih.gov Derivatives of methyl 2-phenylthiazole-5-carboxylate and related structures have shown promise by exhibiting cytotoxicity against various cancer cell lines and inhibiting key molecular targets involved in cancer progression.
A significant body of research has been dedicated to synthesizing and evaluating the cytotoxic effects of thiazole derivatives against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds for further development.
For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. mdpi.comresearchgate.net Similarly, other studies have reported the cytotoxicity of various thiazole analogues against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and SK-MEL-2 (skin cancer). mdpi.comnih.gov
In one study, 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and submitted to the National Cancer Institute (NCI) for screening. Two compounds, 3g (NSC:788170) and 4c (NSC:788176), were identified as the most potent during the initial single-dose screening and were selected for a full five-dose evaluation. researchgate.net Compound 3g showed a GI50 value of 0.865 μM against the EKVX non-small cell lung cancer cell line. researchgate.net
A key strategy in modern anticancer drug discovery is the development of inhibitors that target specific oncogenic proteins. Src homology-2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2) has emerged as a significant target in oncology. tandfonline.comnih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in cell growth and differentiation pathways, and its mutation or overactivation is implicated in several cancers. tandfonline.comnih.gov
Researchers have designed and synthesized novel series of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives as SHP2 inhibitors. tandfonline.comnih.gov In one such study, compound 1d demonstrated the highest inhibitory activity against SHP2, with an IC50 value of 0.99 μM. tandfonline.comnih.gov Molecular dynamics simulations were used to understand the binding mode of this compound within the allosteric site of the SHP2 protein, providing insights for the design of even more effective inhibitors. tandfonline.com The discovery of these thiazole-based allosteric inhibitors offers a promising avenue for therapeutic intervention against SHP2-driven cancers. tandfonline.comnovartis.com
The antitumor effects of thiazole carboxylates and their derivatives are attributed to a variety of molecular mechanisms beyond single-target inhibition.
Kinase Inhibition: Many thiazole-containing molecules exert their anticancer effects by inhibiting protein and lipid kinases that are crucial for cancer cell signaling. Examples include the inhibition of c-Met kinase, cyclin-dependent kinase 1 (CDK1), and PI3Kα. nih.gov Some newly synthesized thiazole derivatives have also shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com
Induction of Apoptosis: Several studies have indicated that thiazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. researchgate.net The combination of a thiazole ring with a hydrazinoacetyl moiety was found to have a significant apoptotic effect on cancer cells. researchgate.net
Inhibition of Other Key Proteins: The anticancer activity of thiazoles has also been linked to the inhibition of other critical cellular proteins such as the anti-apoptotic protein Bcl-2, histone deacetylases (HDACs), and the signal transducer and activator of transcription 3 (STAT3). nih.gov
COX Inhibition: Some thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which can be overexpressed in certain cancers and contribute to inflammation and cell proliferation. acs.org
Disruption of Cellular Organelles: Organometallic complexes incorporating 2-phenylbenzothiazole (B1203474) ligands have demonstrated significant antiproliferative activity. frontiersin.org Fluorescence microscopy revealed that these complexes tend to accumulate in the acidic organelles of cancer cells, suggesting a mechanism that may involve the disruption of these cellular compartments. frontiersin.org
Antimicrobial Efficacy of Thiazole Carboxylates, Including this compound Derivatives
The thiazole ring is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. nih.govnih.govmdpi.com Derivatives of thiazole carboxylates, including this compound, have been the subject of extensive research for their potential as antimicrobial agents. nih.govnih.govbiointerfaceresearch.com Their efficacy spans antibacterial and antifungal activities, with investigations into their mechanisms of action providing insights for the development of novel therapeutics to combat infectious diseases. nih.govmdpi.com
Antibacterial Activity (e.g., against Mycobacterium tuberculosis)
Thiazole carboxylate derivatives have shown notable potential in the fight against bacterial infections, including those caused by the resilient pathogen Mycobacterium tuberculosis, the causative agent of tuberculosis.
A significant study identified a series of 2-aminothiazole-4-carboxylate derivatives with potent activity against M. tuberculosis H37Rv. nih.govplos.orgscispace.comresearchgate.net One of the lead compounds, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/mL against this strain. nih.govplos.orgscispace.comresearchgate.net This level of activity is particularly noteworthy when compared to the MIC of the established anti-tuberculosis drug isoniazid (B1672263) (0.25 µg/mL). nih.govplos.org
Further research into 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives also revealed promising anti-tubercular activity, with several compounds exhibiting MIC values ranging from 1 µM to 61.2 µM against M. tuberculosis H37Rv. nih.gov The 2-aminothiazole (B372263) series, in general, has been highlighted for its good activity against M. tuberculosis growth, achieving sub-micromolar MICs in some cases. nih.gov A representative analog from this series was found to be rapidly bactericidal against replicating M. tuberculosis. nih.gov
The following table summarizes the antibacterial activity of selected thiazole-5-carboxylate derivatives against Mycobacterium tuberculosis.
| Compound Name/Scaffold | Test Strain | MIC (µg/mL) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | nih.govplos.org |
| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | M. tuberculosis H37Rv | 1 µM - 61.2 µM | nih.gov |
| 2-Aminothiazole derivatives | M. tuberculosis | Sub-micromolar to 8 µM | nih.gov |
| Isoniazid (Reference) | M. tuberculosis H37Rv | 0.25 | nih.govplos.org |
Antifungal Activity (e.g., against Candida albicans)
In addition to their antibacterial properties, thiazole carboxylate derivatives have demonstrated significant antifungal efficacy, particularly against opportunistic pathogens like Candida albicans.
A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against both reference and clinical isolates of Candida spp. nih.gov The MIC values for these compounds against C. albicans were found to be in the range of 0.008–7.81 µg/mL. nih.govnih.gov In another study, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole heterocycle were identified as promising anti-Candida agents, with MIC values of 3.9 µg/mL, which is four times lower than the reference drug fluconazole (B54011) (15.62 µg/mL). ijbcp.com
Research on 2-amino-4,5-diarylthiazole derivatives also yielded a compound, 5a8, with an MIC80 of 9 µM against C. albicans, comparable to fluconazole. sciforum.net Furthermore, novel 2,5-Bis(3,4-Dialkoxy Phenyl) Thiazolo[5,4-d] Thiazoles have shown significant fungicidal activity against C. albicans. koyauniversity.org
The table below presents the antifungal activity of various thiazole derivatives against Candida albicans.
| Compound Name/Scaffold | Test Strain | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans | 0.008–7.81 | nih.govnih.gov |
| 2-Hydrazinyl-thiazole derivatives (lipophilic para-substituent) | C. albicans | 3.9 | ijbcp.com |
| 2-Amino-4,5-diarylthiazole derivative (5a8) | C. albicans | 9 µM (MIC80) | sciforum.net |
| Fluconazole (Reference) | C. albicans | 15.62 | ijbcp.com |
Mechanisms of Antimicrobial Action and Resistance Modulation
The antimicrobial effects of thiazole carboxylate derivatives are attributed to several mechanisms of action, and their structural versatility allows for the targeting of various cellular processes in both bacteria and fungi.
One of the key antibacterial mechanisms involves the inhibition of essential enzymes. For instance, some benzothiazole (B30560) derivatives have been found to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values in the low nanomolar range. nih.gov The ability of these compounds to simultaneously inhibit both GyrB and ParE subunits is thought to contribute to their potent antibacterial activity. nih.gov In the context of M. tuberculosis, certain 2-aminothiazole-4-carboxylate derivatives, such as methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, have been shown to inhibit the β-ketoacyl-ACP synthase enzyme mtFabH. nih.govplos.orgscispace.comresearchgate.net
Another proposed mechanism of action is the disruption of the microbial cell membrane. mdpi.com The amphiphilic nature of some thiazole derivatives facilitates their integration into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death. mdpi.com
In fungi, a primary target for thiazole derivatives is the ergosterol (B1671047) biosynthesis pathway. ijbcp.com By inhibiting key enzymes in this pathway, these compounds disrupt the integrity and function of the fungal cell membrane. ijbcp.com Additionally, some thiazole derivatives are believed to interfere with the fungal cell wall structure. nih.govresearchgate.netresearchgate.net
Furthermore, thiazole-based compounds are being explored for their ability to modulate antimicrobial resistance. One approach is the inhibition of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation. By disrupting these signaling pathways, thiazole derivatives can reduce the pathogenicity of bacteria without exerting direct bactericidal pressure, which may slow the development of resistance. nih.gov
Anti-inflammatory and Analgesic Properties of Related Thiazole Derivatives
Beyond their antimicrobial effects, the thiazole nucleus is a core component of many compounds with significant anti-inflammatory and analgesic properties. nih.gov These activities are often attributed to the inhibition of key enzymes in the inflammatory cascade.
In Vivo Model Evaluations of Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been extensively evaluated in various in vivo models, with the carrageenan-induced paw edema model in rats being a standard assay. nih.govresearchgate.netnih.govresearchgate.net This model allows for the assessment of a compound's ability to reduce the acute inflammatory response.
In one study, a series of thiazole derivatives were tested for their anti-inflammatory activity. The results showed a significant reduction in paw edema compared to the control group. For example, some compounds at a dose of 20 mg/kg demonstrated a reduction in edema of over 30% at the second hour of the experiment. researchgate.net Other research on different thiazole derivatives has shown even more potent anti-inflammatory effects, with some compounds exhibiting over 60% inhibition of paw edema at a dose of 10 mg/kg, comparable to the standard drug indomethacin. researchgate.net
The following table provides data from in vivo anti-inflammatory studies of thiazole derivatives using the carrageenan-induced paw edema model.
| Compound/Derivative | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Thiazole derivative 5e | 20 | 2 | 34.7 ± 0.74 | researchgate.net |
| Thiazole derivative 1f | 10 | 3 | 65.83 | researchgate.net |
| Thiazole derivative 13 | 10 | 3 | 62.00 | researchgate.net |
| Indomethacin (Reference) | 10 | 3 | 67.00 | researchgate.net |
Analgesic Activity Assessment
The analgesic properties of thiazole derivatives are often evaluated using thermal nociception models, such as the hot plate test. researchgate.netresearchgate.net This test measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.
In a study evaluating a series of thiazole derivatives, compounds were administered to mice, and their reaction times on a hot plate were recorded. Some compounds demonstrated a significant increase in pain tolerance. For instance, at a dose of 20 mg/kg, one compound increased the delay time and blocked thermal shocks by over 44%. researchgate.net Other studies have reported that certain thiazole derivatives exhibit analgesic activity comparable to that of the standard drug indomethacin. researchgate.net
The table below presents data on the analgesic activity of selected thiazole derivatives from the hot plate test.
| Compound/Derivative | Dose (mg/kg) | Time (minutes) | % Pain Inhibition / Effect | Reference |
| Thiazole derivative 5e | 20 | 60 | 44.16 ± 0.70 | researchgate.net |
| Thiazole derivative 5d | 20 | 60 | 35.50 ± 0.50 | researchgate.net |
| Thiazole derivatives (e.g., 1d, 2g, 6) | Not specified | 90 | Equipotent to indomethacin | researchgate.net |
| Tramadol (Reference) | 5 | 30 | Significant increase in delay time | researchgate.net |
Other Reported Biological Activities of Thiazole Analogues (e.g., Anticonvulsant)
While much of the focus on thiazole carboxylates lies in their anticancer and antimicrobial properties, the broader family of thiazole-containing compounds has been investigated for a range of other pharmacological activities. Notably, derivatives of thiazole have shown promise as anticonvulsant agents. nih.govnih.gov The search for new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry, and the thiazole scaffold has emerged as a structure of interest. nih.govtandfonline.com
Studies have shown that certain thiazole derivatives exhibit significant anticonvulsant activity in various animal models of epilepsy. tandfonline.commdpi.com For instance, some novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have demonstrated considerable anticonvulsant effects in the pentylenetetrazole (PTZ) induced seizure model in mice, with some compounds showing potency greater than the reference drug, ethosuximide. tandfonline.com The pyrrolidine-2,5-dione ring, a known pharmacophore for anticonvulsant activity, has been incorporated into molecules with a thiophene (B33073) ring, a related sulfur-containing heterocycle, to create hybrid compounds with anticonvulsant properties. nih.gov This suggests that the combination of a thiazole or a related heterocyclic ring with other known anticonvulsant pharmacophores could be a fruitful strategy for developing new therapeutic agents.
Beyond anticonvulsant activity, thiazole derivatives have been reported to possess a wide array of biological effects, including anti-inflammatory, antidiabetic, antioxidant, and antimalarial properties. nih.govglobalresearchonline.net The versatility of the thiazole ring allows for modifications at various positions, leading to a diverse range of compounds with different pharmacological profiles. globalresearchonline.netnih.gov For example, some 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have been shown to affect the central nervous system, exhibiting analgesic, anxiolytic, and antidepressant effects in addition to their anticonvulsant properties. researchgate.net
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule influence its pharmacological effects. This knowledge is then used in rational drug design to create more potent and selective therapeutic agents. monash.edu
Impact of Substituent Modifications on Biological Activity
The modification of substituents on the thiazole and phenyl rings of this compound derivatives has a profound impact on their biological activity. researchgate.net SAR studies have revealed that the nature and position of these substituents can significantly alter the potency and selectivity of the compounds. nih.govnih.gov
For instance, in the context of anticancer activity, substitutions on the phenyl ring at the 2-position of the thiazole can modulate the cytotoxic effects. nih.gov One study on 2-phenylthiazole-4-carboxamide (B13865131) derivatives found that a methoxy (B1213986) group at the 4-position of the phenyl ring enhanced activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy group maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov Furthermore, a 3-fluoro substituent on the phenyl ring resulted in good cytotoxic activity against all tested cell lines. nih.gov
In another study focusing on c-Met kinase inhibitors, the introduction of electron-withdrawing groups like fluorine, chlorine, and bromine on the phenyl ring generally led to improved activity. nih.gov The position of these substituents was also critical; for example, a mono-electron-withdrawing group at the 4-position of the phenyl ring showed higher inhibitory activity than at the 3- or 2-position. nih.gov
Modifications are not limited to the phenyl ring. Alterations to the carboxamide moiety at the 5-position of the thiazole ring also play a significant role. For example, in a series of 2-methyl-5-phenylthiazole-4-carboxamides, the nature of the amine in the carboxamide group influenced the antifungal activity. osi.lv
The following table summarizes the impact of various substituents on the biological activity of thiazole derivatives based on several research findings.
| Scaffold | Substituent Modification | Position of Modification | Observed Impact on Biological Activity | Reference |
| 2-Phenylthiazole-4-carboxamide | 4-Methoxy on phenyl ring | 4-position of phenyl ring | Improved activity against Caco-2 cells | nih.gov |
| 2-Phenylthiazole-4-carboxamide | 2-Methoxy on phenyl ring | 2-position of phenyl ring | Maintained high activity against HT-29 and T47D cells | nih.gov |
| 2-Phenylthiazole-4-carboxamide | 3-Fluoro on phenyl ring | 3-position of phenyl ring | Good cytotoxic activity profile against all tested cell lines | nih.gov |
| Thiazole carboxamide | Mono-electron-withdrawing groups (F, Cl, Br) on phenyl ring | Phenyl ring attached to thiazole | Improved c-Met kinase inhibitory activity | nih.gov |
| Thiazole carboxamide | Mono-electron-withdrawing group at 4-position of phenyl ring | 4-position of phenyl ring | Higher c-Met kinase inhibitory activity compared to 2- or 3-position | nih.gov |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Fluoro group at para position of benzamido ring | para-position of benzamido ring | Excellent Xanthine Oxidase inhibitory activity | researchgate.net |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Chloro group at para position of benzamido ring | para-position of benzamido ring | Excellent Xanthine Oxidase inhibitory activity | researchgate.net |
Pharmacophore Model Development for Targeted Action
Pharmacophore modeling is a computational technique used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov By understanding the pharmacophore of a series of active compounds, medicinal chemists can design new molecules with a higher probability of binding to the target receptor and eliciting the desired biological response. nih.gov
For thiazole carboxylate derivatives, pharmacophore models have been developed to elucidate the key structural features required for their interaction with specific biological targets. tandfonline.com For example, a common feature pharmacophore model was established for a series of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives to understand their structure-activity relationship as SHP2 inhibitors. tandfonline.com This model helps in identifying the crucial steric and electronic features that govern the inhibitory activity.
The development of a pharmacophore model typically involves the following steps:
Selection of a training set: A group of molecules with known biological activity against a specific target is selected.
Conformational analysis: The possible three-dimensional conformations of each molecule in the training set are generated.
Feature identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified among the active molecules.
Pharmacophore generation and validation: A 3D model representing the spatial arrangement of these features is created. The model is then validated by its ability to distinguish between active and inactive compounds. nih.gov
Once a validated pharmacophore model is established, it can be used as a 3D query to search virtual libraries of compounds to identify new potential drug candidates. nih.gov This approach, known as virtual screening, significantly accelerates the drug discovery process.
Future Directions and Emerging Research Opportunities for Methyl 2 Phenylthiazole 5 Carboxylate Research
Exploration of Novel Synthetic Pathways and Advanced Derivatization
The synthesis of thiazole (B1198619) derivatives is a well-established field, yet there remains a continuous demand for more efficient, sustainable, and versatile synthetic routes. Future research is anticipated to focus on the development of novel synthetic pathways for Methyl 2-phenylthiazole-5-carboxylate and its analogues. This includes the exploration of multicomponent reactions, which offer the advantage of synthesizing complex molecules in a single step, thereby increasing efficiency and reducing waste. rsc.org Additionally, the use of greener solvents and catalysts will be crucial in aligning synthetic strategies with principles of sustainable chemistry.
Advanced derivatization of the this compound core will be a significant area of focus. This will involve the strategic introduction of various functional groups at different positions of the thiazole and phenyl rings to modulate the molecule's physicochemical properties and biological activity. For instance, the synthesis of novel carboxamide derivatives has shown promise in yielding compounds with potent anticancer activity. mdpi.comresearchgate.net Future work could explore a wider range of substituents to establish a more comprehensive understanding of structure-activity relationships (SAR).
| Derivative Class | Synthetic Approach | Potential Applications |
| Thiazole-5-carboxamides | Amide coupling reactions | Anticancer agents mdpi.comresearchgate.netnih.gov |
| 2-Aminothiazole (B372263) derivatives | Hantzsch thiazole synthesis and subsequent modifications | Kinase inhibitors, Anticancer agents innospk.comnih.govsemanticscholar.org |
| Substituted benzylidene-2-phenylthiazol-4(5H)-ones | Condensation reactions | Tyrosinase inhibitors, Anti-melanogenic agents nih.gov |
Deeper Mechanistic Studies on Chemical Reactivity and Biological Action
While the biological activities of various 2-phenylthiazole-5-carboxylate derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research should prioritize detailed mechanistic studies to elucidate how these compounds interact with their biological targets. This involves identifying specific enzymes, receptors, or signaling pathways that are modulated by these molecules. For example, some thiazole derivatives are known to act as kinase inhibitors, and further investigation could pinpoint the specific kinases they target and the nature of the inhibitor-enzyme interactions. innospk.comnih.gov
Understanding the chemical reactivity of the thiazole ring and its substituents is also crucial. The thiazole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which are vital for its biological function. Quantum chemical calculations and other computational methods can be employed to investigate the electronic properties and reactivity of this compound and its derivatives, providing insights that can guide the design of new and more potent compounds. rsc.org
Integration of In Silico, In Vitro, and In Vivo Approaches
The modern drug discovery and development process relies heavily on the integration of computational (in silico), laboratory-based (in vitro), and whole-organism (in vivo) studies. This integrated approach is essential for the efficient and effective investigation of new chemical entities like this compound.
In Silico Studies: Computational tools such as molecular docking can predict the binding affinity and mode of interaction of thiazole derivatives with their biological targets. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities. Furthermore, in silico prediction of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) can help in the early identification of candidates with favorable drug-like properties. nih.gov
In Vitro Assays: A battery of in vitro assays is necessary to validate the predictions from in silico studies and to determine the biological activity of the synthesized compounds. This includes enzyme inhibition assays, cell-based assays to assess cytotoxicity against cancer cell lines, and antimicrobial assays against various pathogens. mdpi.comresearchgate.netnih.govnih.gov
In Vivo Models: Promising candidates identified through in silico and in vitro screening should be further evaluated in animal models of disease. These in vivo studies are critical for assessing the efficacy, pharmacokinetics, and safety of the compounds in a whole-organism context. nih.gov
The synergistic use of these three approaches will undoubtedly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
| Research Approach | Key Techniques | Objective |
| In Silico | Molecular Docking, QSAR, ADME Prediction | Predict biological activity and drug-like properties nih.govresearchgate.netnih.gov |
| In Vitro | Enzyme Inhibition Assays, Cell Viability Assays, Antimicrobial Susceptibility Testing | Determine biological efficacy and mechanism of action at the cellular level mdpi.comnih.govnih.gov |
| In Vivo | Animal Models of Disease (e.g., xenograft models for cancer) | Evaluate efficacy, pharmacokinetics, and safety in a living organism nih.gov |
Development of Advanced Therapeutic Applications and Prodrug Strategies
The therapeutic potential of the 2-phenylthiazole-5-carboxylate core extends beyond its current known applications. Future research should explore new therapeutic avenues for these compounds. Given the prevalence of drug resistance in both cancer and infectious diseases, there is a pressing need for novel agents that can overcome these challenges. Thiazole derivatives could be investigated for their potential to act as resistance-modifying agents or as standalone therapies against resistant strains.
A particularly promising area for future research is the development of prodrug strategies. nih.govfrontiersin.org Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. ewadirect.comnih.gov This approach can be used to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. nih.govewadirect.com For this compound and its derivatives, prodrug strategies could be employed to enhance their delivery to specific tissues or cells, thereby increasing their therapeutic efficacy and reducing systemic toxicity. nih.govfrontiersin.org
Understanding the Role of this compound in Materials Science and Industrial Applications
The utility of this compound is not limited to the pharmaceutical sector. The unique structural and electronic properties of the thiazole ring make it an attractive building block for the development of novel materials. Thiazole-containing compounds have been investigated for their applications in materials science, including as components of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The extended π-conjugation in certain thiazole derivatives can lead to interesting photophysical properties.
In the industrial realm, heterocyclic compounds are fundamental to the development of a wide range of products, including agrochemicals and dyes. innospk.com Future research could explore the potential of this compound and its derivatives in these areas. For instance, their biological activity could be harnessed for the development of new and more effective pesticides or herbicides. The structural versatility of the thiazole core also suggests potential applications in the synthesis of novel dyes and pigments with unique coloristic properties. The exploration of this compound in the creation of specialized polymers and coatings is another avenue of interest. cymitquimica.com
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination + coupling | Thiobenzamide, DCM, TEA | 60–70 | |
| Esterification | EDC·HCl, HOBt, DCM, 0°C → RT | 75–85 |
Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?
Structural validation requires a combination of techniques:
- NMR Spectroscopy :
- IR Spectroscopy : Absorption bands at 1726 cm⁻¹ (ester C=O) and 1521 cm⁻¹ (C=N) validate functional groups .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., C: 57.36% calc. vs. 56.64% exp.) .
Advanced: How can computational modeling guide the design of this compound derivatives for biological targets?
- Molecular Docking : Studies on analogs (e.g., ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate) reveal binding affinities to SHP2, a cancer therapy target. Docking scores correlate with inhibitory activity, guiding substituent modifications .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
- Pharmacophore Modeling : Identifies critical features (e.g., ester groups, phenyl rings) for SHP2 inhibition, aiding in scaffold optimization .
Advanced: How do researchers resolve contradictions in biological activity data for thiazole derivatives?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) .
- Structural Confounders : Impurities or stereochemical inconsistencies are ruled out via HPLC (>95% purity) and chiral chromatography .
- Off-Target Effects : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target specificity .
Advanced: What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Byproduct Analysis : Oxidation of thiobenzamide generates sulfur and 3,5-diphenyl-1,2,4-thiadiazole, which are minimized using excess thiobenzamide .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or acid/base modifiers (e.g., TEA) improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (DCM, DMF) enhance reaction rates vs. protic solvents .
Advanced: How do structural modifications (e.g., halogenation) impact the bioactivity of this compound analogs?
- Electron-Withdrawing Groups (EWGs) : Fluorine at the phenyl ring (e.g., 4-fluorophenyl derivative) enhances metabolic stability and binding to hydrophobic enzyme pockets (IC₅₀ = 252 nM for SHP2) .
- Steric Effects : Bulky substituents (e.g., cyclopentyl) reduce activity due to steric clashes, as shown in docking studies .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Substituent | Bioactivity (IC₅₀) | Key Interaction |
|---|---|---|
| 4-Fluorophenyl | 252 nM | Hydrophobic pocket binding |
| 4-Methoxyphenyl | >500 nM | Reduced binding affinity |
Advanced: What methodologies are employed to analyze reaction intermediates during the synthesis of this compound?
- LC-MS : Monitors intermediates (e.g., α-bromo ketones) in real-time .
- TLC with UV Visualization : Tracks reaction progress using silica plates and iodine staining .
- Isolation via Column Chromatography : Purifies intermediates using gradients of hexane/ethyl acetate .
Advanced: How do researchers validate the purity of this compound for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
